molecular formula C15H25N5O4 B2754797 7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione CAS No. 674364-81-9

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione

Cat. No.: B2754797
CAS No.: 674364-81-9
M. Wt: 339.396
InChI Key: BZJITMZGOCSKHA-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxyethyl and ethoxypropylamino groups. Common reagents used in these reactions include ethyl iodide, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems can be particularly advantageous, as they allow for precise control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols.

Scientific Research Applications

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in cocoa, with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is unique due to its specific ethoxyethyl and ethoxypropylamino substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These structural features may enhance its potential for specific applications in research and industry.

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4/c1-4-23-9-6-7-16-14-17-12-11(20(14)8-10-24-5-2)13(21)18-15(22)19(12)3/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJITMZGOCSKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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